7-Chloro-2-methylquinolin-4-ol
Overview
Description
“7-Chloro-2-methylquinolin-4-ol” is a hydroxyquinoline compound. It is also known as Clioquinol. The molecular formula is C10H8ClNO . The molecular weight is 193.63 g/mol .
Synthesis Analysis
Quinoline derivatives are synthesized through various methods. Some of the classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also used for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused with a pyridine moiety . The average mass is 193.630 Da and the monoisotopic mass is 193.029449 Da .Chemical Reactions Analysis
Quinoline derivatives exhibit various chemical reactions. The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Scientific Research Applications
Photodegradation in Aqueous Systems
The study of quinolinecarboxylic herbicides, including compounds related to 7-Chloro-2-methylquinolin-4-ol, reveals their photodegradation in aqueous solutions. These compounds, when exposed to different irradiation wavelengths, undergo changes such as decarboxylation reactions under UV irradiation. The presence of titanium dioxide (TiO2) in these solutions can lead to complete mineralization of the herbicides (Pinna & Pusino, 2012).
Antimalarial Activity
Research on quinoline derivatives, including those structurally similar to this compound, demonstrates their effectiveness in antimalarial treatments. These compounds have been shown to have potent activity against different strains of the malaria parasite, Plasmodium falciparum. Their antimalarial properties are often linked to specific structural features of the quinoline nucleus (Werbel et al., 1986).
Anti-Plasmodial Activity of Heteroaryl Derivatives
Synthesis and testing of heteroaryl derivatives of 7-chloro-4-aminoquinoline, similar in structure to this compound, have shown significant antiplasmodial activities. These studies suggest that the presence of a heteroaryl moiety in the side chain of these compounds can be crucial for developing new antimalarial agents (Casagrande et al., 2012).
Corrosion Inhibition
Studies on 8-Hydroxyquinoline-based compounds, including those related to this compound, have demonstrated their potential as corrosion inhibiting additives. These compounds can significantly improve the anti-corrosion properties of metals like steel in certain electrolytes, indicating their potential use in industrial applications (El faydy et al., 2020).
Synthesis and Characterization in Chemistry
Quinoline derivatives, similar to this compound, have been synthesized and characterized, offering insights into their structural and spectroscopic properties. These studies contribute to understanding the chemical behavior of such compounds, which can be relevant in various fields including pharmaceuticals (Murugavel et al., 2018).
Antioxidative or Prooxidative Effects
Research into the effects of 4-hydroxyquinoline derivatives, closely related to this compound, on free-radical-initiated hemolysis of erythrocytes has provided insights into their antioxidative or prooxidative nature. This information is valuable in evaluating the potential use of these compounds in drug development, particularly in treatments involving oxidative stress (Liu et al., 2002).
Mechanism of Action
Target of Action
7-Chloro-2-methylquinolin-4-ol is a derivative of quinoline, a heterocyclic compound that plays a major role in medicinal chemistry . Quinoline and its derivatives have been found to be biologically and pharmaceutically active . , which plays a role in multiple cancers.
Mode of Action
It’s known that quinoline derivatives can interact with proteins in the pi3k/akt/mtor pathway . This interaction can lead to changes in cell proliferation and apoptosis, which are crucial processes in cancer development .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its interaction with the PI3K/AKT/mTOR pathway . This pathway is involved in cell survival, growth, and proliferation . By interacting with this pathway, this compound could potentially influence these cellular processes.
Result of Action
Given its potential interaction with the pi3k/akt/mtor pathway , it might influence cell survival, growth, and proliferation
Safety and Hazards
Future Directions
Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, the future directions of “7-Chloro-2-methylquinolin-4-ol” could be in the development of new synthesis methods and exploring its potential applications in various fields.
Biochemical Analysis
Biochemical Properties
7-Chloro-2-methylquinolin-4-ol is a pharmaceutical and dye intermediate that can be used to synthesize the anti-cancer drug chloroquine phosphate . It is also known to interact with various enzymes and proteins, although specific interactions have not been reported in the literature.
Cellular Effects
The cellular effects of this compound are not well-documented in the literature. Quinoline derivatives have shown substantial biological activities , suggesting that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Properties
IUPAC Name |
7-chloro-2-methyl-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c1-6-4-10(13)8-3-2-7(11)5-9(8)12-6/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYVITBRDNFBNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220764 | |
Record name | 7-Chloro-2-methyl-4-quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70499-13-7, 15644-88-9 | |
Record name | 7-Chloro-2-methyl-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70499-13-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-2-methyl-4-quinolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070499137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Chloro-2-methyl-4-quinolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80220764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-2-methyl-4-quinolone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.823 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 15644-88-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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